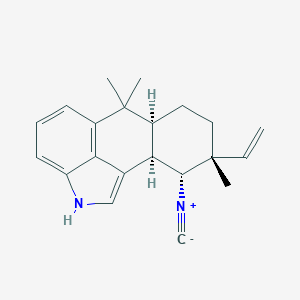
Hapalindole J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole J, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1.1 Antimicrobial Properties
Hapalindole J exhibits potent antibacterial activity against a range of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimal inhibitory concentration (MIC) values ranging from 0.06 to 64 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . Moreover, this compound and its derivatives have shown effectiveness against multi-drug resistant (MDR) bacteria, making them promising candidates for developing new antibiotics .
1.2 Insecticidal Activity
Insecticidal properties have also been attributed to this compound. Studies have shown that at concentrations as low as 26 μM, it can kill 100% of Chironomus riparius larvae within 48 hours . This insecticidal activity suggests its potential use in agricultural pest management.
1.3 Antitumoral Effects
The antitumoral potential of this compound is particularly noteworthy. It has been reported to inhibit T-cell proliferation with an IC50 value of 1.56 μM, indicating its potential as a therapeutic agent for autoimmune disorders . Additionally, this compound has been identified as a sodium channel modulator, which may provide avenues for developing neuroactive agents .
Synthetic Biology Applications
Recent advances in synthetic biology have enabled the engineered production of Hapalindole-type compounds, including this compound, in microorganisms such as Synechococcus elongatus. By reconstructing biosynthetic gene clusters from Fischerella ambigua, researchers have achieved controllable production of hapalindoles at titers ranging from 0.75 to 3 mg/L . This approach not only facilitates the study of hapalindole derivatives but also enhances the scalability of their production for research and therapeutic applications.
Case Studies
3.1 Total Synthesis Research
The total synthesis of this compound has been accomplished through an organomediated Diels-Alder reaction, yielding the compound in an overall yield of 11% over 11 synthetic steps . This synthesis pathway is crucial for obtaining pure samples needed for further biological testing and understanding the structure-activity relationship of the compound.
3.2 Antibacterial Activity Case Study
A study focusing on the antibacterial effects of this compound demonstrated its efficacy against various MDR strains. For example, it showed an IC50 value of 0.25 μg/mL against S. aureus, highlighting its potential as a lead compound for antibiotic development .
Data Summary Table
Eigenschaften
CAS-Nummer |
106928-26-1 |
|---|---|
Molekularformel |
C21H24N2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChI-Schlüssel |
SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Isomerische SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
Kanonische SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Synonyme |
hapalindole J |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















